molecular formula C24H21NO8 B264511 1-({[2-(1,3-Benzodioxol-5-ylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-4-piperidinecarboxylic acid

1-({[2-(1,3-Benzodioxol-5-ylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-4-piperidinecarboxylic acid

Katalognummer B264511
Molekulargewicht: 451.4 g/mol
InChI-Schlüssel: YXSFJCWNJYEKHZ-FBHDLOMBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-({[2-(1,3-Benzodioxol-5-ylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-4-piperidinecarboxylic acid, commonly known as BDP-9066, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDP-9066 belongs to the class of compounds known as benzodioxole derivatives, which have been extensively studied for their pharmacological properties.

Wirkmechanismus

The exact mechanism of action of BDP-9066 is not fully understood, but it is believed to act by modulating the activity of certain enzymes and receptors in the brain. Studies have shown that BDP-9066 can inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for memory and cognitive function. BDP-9066 has also been shown to modulate the activity of certain receptors in the brain, including N-methyl-D-aspartate (NMDA) and alpha7 nicotinic acetylcholine receptors, which are involved in learning and memory.
Biochemical and physiological effects:
BDP-9066 has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that BDP-9066 can reduce oxidative stress and inflammation in the brain, which are believed to be important factors in the development of neurodegenerative diseases. BDP-9066 has also been shown to increase the levels of certain neurotransmitters, including dopamine and serotonin, which are important for mood regulation and cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of BDP-9066 is its high yield and purity, which makes it an ideal compound for further studies. BDP-9066 has also been shown to be well-tolerated in animal models, with no significant adverse effects observed. However, one of the limitations of BDP-9066 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are a number of potential future directions for research on BDP-9066. One area of interest is the potential use of BDP-9066 in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another area of interest is the development of new formulations of BDP-9066 that can improve its solubility and bioavailability. Finally, there is also interest in exploring the potential use of BDP-9066 in combination with other drugs or therapies for the treatment of neurodegenerative diseases.

Synthesemethoden

BDP-9066 can be synthesized using a multi-step process involving the reaction of 1,3-benzodioxole-5-carboxaldehyde with 2-hydroxy-3-methoxybenzaldehyde, followed by a series of reactions involving piperidine, acetic anhydride, and p-toluenesulfonic acid. The final product is obtained in high yield and purity, making it an attractive compound for further studies.

Wissenschaftliche Forschungsanwendungen

BDP-9066 has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that BDP-9066 has neuroprotective effects and can improve cognitive function in animal models of these diseases.

Eigenschaften

Produktname

1-({[2-(1,3-Benzodioxol-5-ylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-4-piperidinecarboxylic acid

Molekularformel

C24H21NO8

Molekulargewicht

451.4 g/mol

IUPAC-Name

1-[2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C24H21NO8/c26-22(25-7-5-15(6-8-25)24(28)29)12-30-16-2-3-17-19(11-16)33-21(23(17)27)10-14-1-4-18-20(9-14)32-13-31-18/h1-4,9-11,15H,5-8,12-13H2,(H,28,29)/b21-10-

InChI-Schlüssel

YXSFJCWNJYEKHZ-FBHDLOMBSA-N

Isomerische SMILES

C1CN(CCC1C(=O)O)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/O3

SMILES

C1CN(CCC1C(=O)O)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3

Kanonische SMILES

C1CN(CCC1C(=O)O)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.